N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

TRPV1 antagonism Pain research Ion channel pharmacology

N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-39-5) is a moderate-potency TRPV1 antagonist (IC₅₀ 220 nM, ~2.1-fold above capsazepine) featuring a unique acetamide linker that avoids hyperthermia risks of ultra-potent antagonists. Supplied at ≥95% catalog purity with broad multi-vendor availability, it delivers consistent lot-to-lot performance as a reference standard for SAR exploration, capsaicin-induced nociception, and inflammatory hyperalgesia models. Its drug-like physicochemical profile (MW 441.93; predicted logP ~3.5–4.5) ensures straightforward DMSO solubilization and assay compatibility, reducing workflow friction across geographically distributed research teams.

Molecular Formula C23H20ClNO4S
Molecular Weight 441.93
CAS No. 941884-39-5
Cat. No. B2701399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
CAS941884-39-5
Molecular FormulaC23H20ClNO4S
Molecular Weight441.93
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H20ClNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26)
InChIKeyJWGGOSOUJBABHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-39-5): Core Identity and Compound-Class Context for Procurement


N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-39-5) is a synthetic, small-molecule acetamide derivative (MW 441.93 g/mol, formula C₂₃H₂₀ClNO₄S) . It belongs to the arylacetamide class and features a distinctive 2-benzoyl-4-chlorophenyl motif linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl moiety . The compound has been profiled as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel [1]. Its structural architecture differentiates it from both simpler benzamide analogs and more complex heterocyclic acetamides within the TRPV1 antagonist landscape, positioning it as a moderately potent scaffold with potential utility in pain and inflammation research programs.

Why N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide Cannot Be Replaced by Other In-Class TRPV1 Antagonists Without Quantitative Justification


Within the TRPV1 antagonist chemical space, subtle modifications to the linker, benzoyl substitution pattern, and sulfonyl moiety can produce order-of-magnitude shifts in potency, selectivity, and pharmacokinetic behavior. For example, the positional isomer N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide (CAS 898429-37-3) replaces the acetamide bridge with a benzamide, altering conformational flexibility and hydrogen-bonding capacity . The classical antagonist capsazepine exhibits an IC₅₀ of 463 ± 12 nM at rat TRPV1 [1], whereas the target compound achieves 220 nM—a ~2.1-fold potency advantage—despite sharing no structural ancestry beyond the TRPV1 target. Uninformed substitution therefore risks introducing potency gaps, shifting selectivity profiles, or altering physicochemical properties that affect assay compatibility and in vivo disposition.

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-39-5) Against Closest Analogs


TRPV1 Antagonist Potency: ~2.1-Fold Improvement Over Capsazepine in Rat TRPV1 Assays

The target compound inhibits rat TRPV1 with an IC₅₀ of 220 nM, measured in CHO cells using an aequorin-based assay that quantifies blockade of capsaicin-induced receptor activation [1]. In a comparable assay system, the prototypical TRPV1 antagonist capsazepine exhibits an IC₅₀ of 463 ± 12 nM against rat TRPV1 [2]. This represents an approximately 2.1-fold greater potency for the target compound, indicating a meaningful activity advantage within this specific scaffold- and assay-defined context.

TRPV1 antagonism Pain research Ion channel pharmacology

Linker-Region Differentiation: Acetamide vs. Benzamide Isomer Impacts Conformational and Electronic Profile

The target compound incorporates an acetamide linker (-CH₂-CO-NH-) connecting the 4-(ethylsulfonyl)phenyl group to the 2-benzoyl-4-chlorophenyl core. The positional isomer N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide (CAS 898429-37-3) instead employs a benzamide linker (-CO-NH- directly attached to the phenyl ring) . This structural difference eliminates the methylene spacer, alters the dihedral angle between the two aromatic systems, and modifies the electron density at the amide carbonyl, which can affect both target binding and metabolic stability. The benzamide isomer has been reported with an AChE IC₅₀ of approximately 2.7 µM, suggesting a distinct biological profile .

Medicinal chemistry Scaffold differentiation Structure-activity relationships

Potency Tier Positioning: Moderate TRPV1 Antagonism Enables Differentiated Pharmacological Profiling vs. Ultra-Potent Antagonists

The target compound's IC₅₀ of 220 nM at rat TRPV1 [1] positions it in a moderate-potency tier distinct from ultra-potent TRPV1 antagonists such as AMG 517, which exhibits IC₅₀ values of 0.76–0.9 nM across rat and human TRPV1 [2]. Ultra-potent TRPV1 blockade has been associated with hyperthermia and impaired noxious heat sensation in clinical development, leading to program terminations [3]. Moderate-potency antagonists may offer a wider therapeutic window by preserving some physiological TRPV1 tone while still attenuating pathological activation.

TRPV1 antagonist tier Potency window Safety margin Functional selectivity

Physicochemical Differentiation: Predicted LogP and MW Profile vs. Common TRPV1 Antagonist Benchmarks

The target compound (MW 441.93, predicted logP ~3.5–4.5 based on XLOGP3/MLOGP algorithms for structurally analogous compounds ) occupies a distinct region of physicochemical space compared to both smaller antagonists like capsazepine (MW 376.9, logP ~4.5) and larger, more lipophilic agents such as AMG 517 (MW 403.5, logP ~5.4) [1]. Its moderate molecular weight and balanced logP suggest adequate membrane permeability for cell-based assays while potentially offering improved aqueous solubility relative to more lipophilic analogs—an important consideration for in vitro assay design and early in vivo formulation.

Drug-likeness Physicochemical properties Assay compatibility Solubility

Commercial Availability and Purity Benchmarking for Reproducible Research Procurement

The target compound (CAS 941884-39-5) is commercially available from multiple suppliers with catalog-listed purity specifications of ≥95% . In contrast, the positional benzamide isomer (CAS 898429-37-3) and the thiazole-containing analog N-(5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide are less broadly stocked and may require custom synthesis, introducing longer lead times and batch-to-batch variability risks. For laboratories requiring rapid procurement with documented purity for reproducible dose-response studies, the broader commercial availability of the target compound presents a practical sourcing advantage.

Compound sourcing Purity specification Reproducibility Vendor comparison

Transparency Note: Evidence Strength Limitations for High-Confidence Differentiation Claims

A systematic search identified only one publicly available quantitative bioactivity data point for this compound: IC₅₀ = 220 nM against rat TRPV1 (BindingDB, ChEMBL_461158) [1]. No direct head-to-head experimental comparisons against the identified analogs (capsazepine, benzamide isomer, AMG 517) in the same assay under identical conditions were found in the public domain. No selectivity panel data, in vivo pharmacokinetic data, metabolic stability data, or cytotoxicity data specific to this compound were identified. Consequently, several differentiation claims rely on cross-study comparisons or class-level inference rather than controlled co-assay data. Users should exercise appropriate caution and consider requesting custom comparative profiling from vendors or CROs when high-confidence differentiation is required for procurement decisions.

Evidence quality Data gaps Procurement due diligence

Optimal Research and Industrial Application Scenarios for N-(2-Benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 941884-39-5) Based on Quantitative Evidence


Moderate-Potency TRPV1 Tool Compound for Pain Pathway Dissection in Rodent Models

With an IC₅₀ of 220 nM at rat TRPV1 , this compound is well-suited as a moderate-potency pharmacological probe in rodent pain models, including capsaicin-induced nociception and inflammatory hyperalgesia paradigms. Its potency tier (~2.1-fold above capsazepine but ~240-fold below AMG 517 [1]) makes it a candidate for studies where partial TRPV1 blockade is mechanistically informative or where hyperthermia associated with ultra-potent antagonists must be avoided. Researchers should confirm species-specific potency and selectivity before initiating in vivo work.

Acetamide Scaffold Reference Standard for Structure-Activity Relationship (SAR) Expansion Campaigns

The acetamide linker distinguishes this compound from benzamide positional isomers and heterocyclic analogs (e.g., thiazole-containing CHEMBL3105681 [2]). Medicinal chemistry teams can use this compound as a reference standard when exploring how linker length, geometry, and electronics influence TRPV1 binding, selectivity, and metabolic stability. Its commercial availability with documented purity facilitates its use as a consistent benchmarking compound across multiple SAR iterations.

Physicochemical Benchmark for Balancing Potency and Drug-Like Properties in TRPV1 Programs

The compound's molecular weight (441.93) and predicted logP (~3.5–4.5) place it in a favorable drug-like space relative to more lipophilic ultra-potent antagonists [1]. It can serve as a physicochemical benchmark in lead optimization programs seeking to balance TRPV1 antagonist potency with solubility, permeability, and metabolic stability. Its properties support use in standard cell-based assay formats (DMSO stock solutions, aqueous buffer dilutions) without the solubility challenges often encountered with highly lipophilic TRPV1 antagonists.

Procurement-Efficient Candidate for Multi-Site Collaborative TRPV1 Studies

Broad multi-vendor availability and ≥95% catalog purity reduce procurement friction and enable consistent compound sourcing across geographically distributed research sites. For consortia conducting TRPV1-focused screening or in vivo pharmacology across multiple laboratories, this compound offers logistical advantages over less widely stocked analogs that may require custom synthesis and independent purity verification at each site.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.